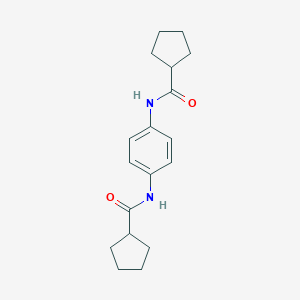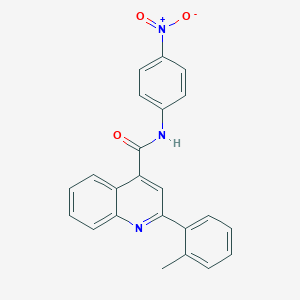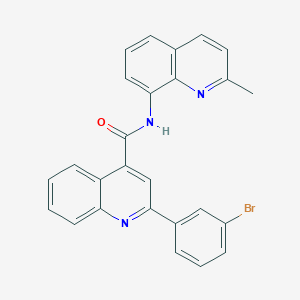![molecular formula C23H24ClN3O3 B329582 [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B329582.png)
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoxazole and piperazine rings, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and ethoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored to maintain consistency and quality. The use of automated systems for reagent addition and temperature control is common to optimize the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents to the compound, altering its properties.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][4-(2-methoxyphenyl)piperazino]methanone
- [3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][4-(2-hydroxyphenyl)piperazino]methanone
Uniqueness
Compared to similar compounds, [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone stands out due to its ethoxyphenyl group, which may confer unique chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C23H24ClN3O3 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-29-20-11-7-6-10-19(20)26-12-14-27(15-13-26)23(28)21-16(2)30-25-22(21)17-8-4-5-9-18(17)24/h4-11H,3,12-15H2,1-2H3 |
Clé InChI |
IMNDTCMHZAAKAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(diethylamino)carbonyl]-2-({4-nitro-3-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B329499.png)
![4-Benzyl-1-[3-(2,6-dichlorophenyl)acryloyl]piperidine](/img/structure/B329502.png)
![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B329503.png)
![Diisopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329505.png)
![4-ethoxy-N-{7-[(4-ethoxybenzoyl)amino]heptyl}benzamide](/img/structure/B329507.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B329508.png)

![2-nitro-N-[7-({2-nitrobenzoyl}amino)heptyl]benzamide](/img/structure/B329513.png)


![3-(2,4-dichlorophenyl)-N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B329518.png)

![3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-](/img/structure/B329521.png)
![4-nitro-N-[3-({4-nitrobenzoyl}amino)-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B329522.png)
